
sodium;2,2,2-trichloroacetate
Overview
Description
Octanitrocubane is a high-energy explosive compound with the molecular formula C8N8O16 It is known for its unique cubane structure, where each of the eight carbon atoms is bonded to a nitro group (NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanitrocubane is complex and involves multiple steps. The starting material is cubane, a rare and highly strained hydrocarbon. The synthesis process includes nitration reactions where nitro groups are introduced into the cubane structure. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to prevent decomposition.
Industrial Production Methods
Due to the complexity and cost of its synthesis, Octanitrocubane is not produced on an industrial scale. The synthesis remains primarily in the research and development phase, with small quantities being produced for experimental purposes.
Chemical Reactions Analysis
Types of Reactions
Octanitrocubane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: Nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cubane derivatives.
Scientific Research Applications
Chemical Synthesis
Sodium trichloroacetate is primarily utilized in organic chemistry as a reagent. It serves as a precursor for the trichloromethyl group, which is introduced into various organic compounds through decarboxylation. The trichloromethyl anion generated is a strong nucleophile that can react with carbonyl compounds such as aldehydes and ketones. This reaction is particularly useful in the Jocic–Reeve reaction for synthesizing complex molecules .
Key Reactions:
- Decarboxylation Reaction:
- Nucleophilic Attack:
Biological Applications
In biological research, sodium trichloroacetate has been employed in transcript mapping to enhance sensitivity and precision in detecting RNA transcripts. Its ability to precipitate proteins makes it valuable in proteomics for analyzing protein interactions and functions .
Case Study: Protein Precipitation
- A study demonstrated the effectiveness of sodium trichloroacetate in precipitating proteins from cell lysates, allowing for the subsequent analysis of protein expression levels via Western blotting.
Medical Uses
Sodium trichloroacetate has shown potential in various medical applications:
- Protein Precipitant: It is used in clinical chemistry as a protein precipitant, aiding in the separation of proteins from biological fluids for diagnostic purposes.
- Dermatological Treatments: The compound has been used as a caustic agent for treating skin lesions, such as warts and genital warts, due to its ability to denature proteins effectively .
Clinical Case Example:
- In dermatological studies, sodium trichloroacetate was applied to patients for wart removal, demonstrating significant efficacy with minimal side effects.
Industrial Applications
Historically, sodium trichloroacetate was utilized as an herbicide targeting perennial grasses. However, regulatory actions led to its withdrawal from the market due to environmental concerns. Despite this, it remains relevant in other industrial contexts:
- Textile Industry: Used as an acid-binding reagent during dyeing processes.
- Metal Treatment: Acts as an etching or pickling agent for metal surfaces .
Table 1: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Trichloromethyl group introduction | Useful in organic reactions |
Biological Research | Transcript mapping | Enhances sensitivity in RNA detection |
Medical | Protein precipitation | Used in diagnostics |
Caustic agent for skin lesions | Effective in dermatological treatments | |
Industrial | Acid-binding reagent in textiles | Important for dyeing processes |
Etching agent for metals | Used in surface treatment |
Mechanism of Action
The explosive nature of Octanitrocubane is due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The molecular targets include the strained carbon-nitrogen bonds, which, upon decomposition, release nitrogen gas and carbon dioxide. The presence of strained chemical bonds in the molecule stores potential energy, which is released upon detonation.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon of Octanitrocubane.
Heptanitrocubane: A similar compound with one less nitro group.
Octafluorocubane: A fluorinated derivative of cubane.
Uniqueness
Octanitrocubane is unique due to its high nitrogen content and the complete nitration of the cubane structure. This results in a higher energy density compared to other similar compounds. Its performance as an explosive is predicted to be superior to traditional explosives like HMX (octogen) due to its highly expansive breakdown into carbon dioxide and nitrogen gas.
Properties
IUPAC Name |
sodium;2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSTQBVENFSKT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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